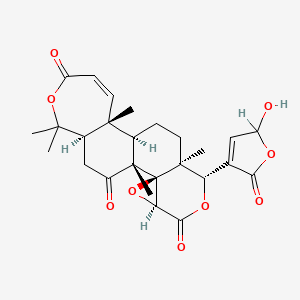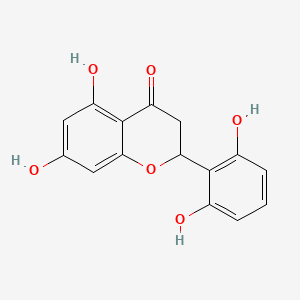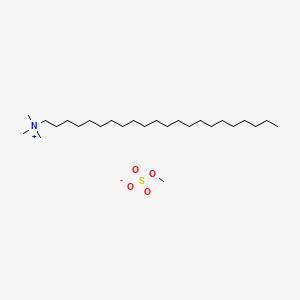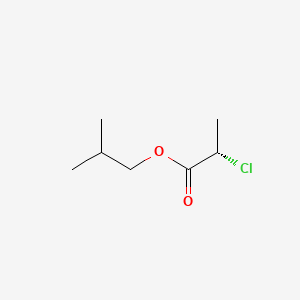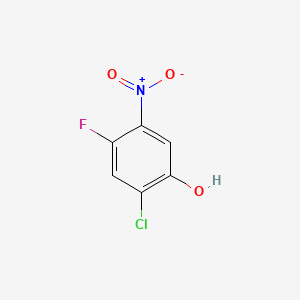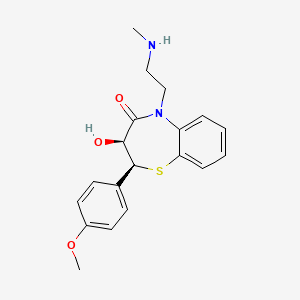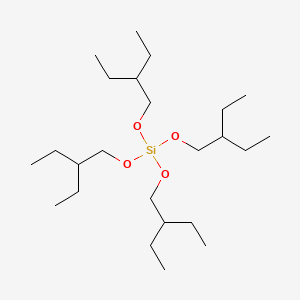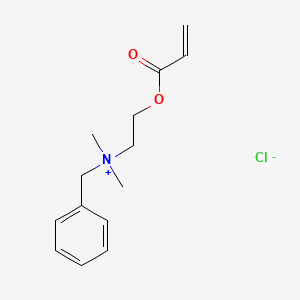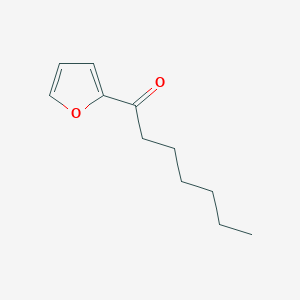
2-Heptanoylfuran
Overview
Description
2-Heptanoylfuran is a chemical compound with the molecular formula C11H16O2 . It is also known by other names such as 1-(2-Furyl)-1-heptanone .
Synthesis Analysis
The synthesis of 2-Heptanoylfuran involves several methods. The Friedel–Crafts process is the most effective for the synthesis of 2-acetylfyran . The enantioselective reduction of the carbonyl group is a popular method for the synthesis of chiral furans .Molecular Structure Analysis
The molecular structure of 2-Heptanoylfuran consists of 11 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 180.2435 .Chemical Reactions Analysis
The chemical reactions involving 2-Heptanoylfuran are complex and diverse. The Friedel–Crafts process is a common method for the synthesis of 2-acetylfyran . The enantioselective reduction of the carbonyl group is a popular method for the synthesis of chiral furans .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Tetrahydrofuran Derivatives : An efficient synthesis method for 2-substituted tetrahydrofuran derivatives has been developed, starting from 5-norborne-2-ol, leading to compounds with potential applications in organic synthesis and drug design (Wang et al., 2001).
- Combustion and Oxidation Studies : The oxidation behavior of lignocellulosic derived furanic compounds, such as 2-methylfuran, blended with hydrocarbons like n-heptane, offers insights into biofuel applications, particularly in understanding reactivity and combustion processes (Tripathi et al., 2018).
- Biomass-Derived Solvent Applications : 2-Methyl-tetrahydrofuran, derived from renewable resources, serves as a promising alternative solvent in environmentally benign synthesis strategies, applicable in organometallics, organocatalysis, and biotransformations (Pace et al., 2012).
Biological and Environmental Applications
- Oligomerization Studies : Research on the oligomerization of 2-methylfuran, producing tetrameric and other oligomer products, suggests potential applications in polymer chemistry and materials science (Ishigaki & Shono, 1974).
- One-Pot Conversion for Organic Chemistry : The conversion of furfural into 2-methyltetrahydrofuran using non-precious metal catalysts demonstrates a process relevant in organic chemistry and the production of biomass-derived chemicals (Liu et al., 2020).
- Pharmaceutical Chemistry : 2-Methyltetrahydrofuran's use in pharmaceutical chemistry is backed by preliminary toxicology assessments, indicating its potential for broader applications in drug development and synthesis (Pace et al., 2012).
Other Applications
- Acylation Reactions in Organic Synthesis : The acylation of furan compounds, including those similar to 2-heptanoylfuran, is crucial in organic synthesis, showing the potential for creating diverse chemical structures for various applications (Ji et al., 2019).
- Green Chemistry and Environmental Sustainability : The use of 2-methyltetrahydrofuran as a greener alternative to traditional solvents in enzymatic acylation demonstrates its importance in promoting sustainable practices in chemical processes (Simeó et al., 2009).
properties
IUPAC Name |
1-(furan-2-yl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNRWSUWLFMXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282686 | |
| Record name | 2-Heptanoylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5466-40-0 | |
| Record name | 5466-40-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Heptanoylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-furan-2-ylheptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


